molecular formula C22H20BrNO3S B12117498 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)benzamide

4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)benzamide

Cat. No.: B12117498
M. Wt: 458.4 g/mol
InChI Key: ZZKVUJIFIQRETL-UHFFFAOYSA-N
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Description

4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)benzamide is a synthetic organic compound that features a bromine atom, a dioxidotetrahydrothiophenyl group, and a naphthalenylmethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)benzamide typically involves multiple steps:

    Formation of the Dioxidotetrahydrothiophenyl Group: This step involves the oxidation of tetrahydrothiophene to form the dioxidotetrahydrothiophenyl group. Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

    Amide Bond Formation: The final step involves the coupling of the brominated benzene derivative with naphthalen-1-ylmethylamine to form the benzamide. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophenyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2).

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Further oxidized derivatives of the dioxidotetrahydrothiophenyl group

    Reduction: De-brominated benzamide

    Substitution: Substituted benzamides with various functional groups

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving brominated compounds.

    Medicine: Potential use as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)benzamide would depend on its specific application. For example, if used as a pharmaceutical compound, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxidotetrahydrothiophenyl group could play a role in redox reactions, while the bromine atom might be involved in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(phenylmethyl)benzamide: Similar structure but with a phenylmethyl group instead of a naphthalen-1-ylmethyl group.

    4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)benzamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)benzamide is unique due to the combination of its bromine atom, dioxidotetrahydrothiophenyl group, and naphthalen-1-ylmethyl group. This unique combination of functional groups can impart specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C22H20BrNO3S

Molecular Weight

458.4 g/mol

IUPAC Name

4-bromo-N-(1,1-dioxothiolan-3-yl)-N-(naphthalen-1-ylmethyl)benzamide

InChI

InChI=1S/C22H20BrNO3S/c23-19-10-8-17(9-11-19)22(25)24(20-12-13-28(26,27)15-20)14-18-6-3-5-16-4-1-2-7-21(16)18/h1-11,20H,12-15H2

InChI Key

ZZKVUJIFIQRETL-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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